Cas no 100256-89-1 (3-Ethoxy-2-propoxybenzaldehyde)

3-Ethoxy-2-propoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde,3-ethoxy-2-propoxy-
- 3-ETHOXY-2-PROPOXYBENZALDEHYDE
- DTXSID30397314
- CS-0221439
- EN300-09140
- Benzaldehyde, 3-ethoxy-2-propoxy-
- 100256-89-1
- Z55993022
- AKOS008963581
- 3-Ethoxy-2-propoxybenzaldehyde
-
- MDL: MFCD05263779
- インチ: 1S/C12H16O3/c1-3-8-15-12-10(9-13)6-5-7-11(12)14-4-2/h5-7,9H,3-4,8H2,1-2H3
- InChIKey: NGLILBQTESXZCG-UHFFFAOYSA-N
- ほほえんだ: CCCOC1=C(C=CC=C1OCC)C=O
計算された属性
- せいみつぶんしりょう: 208.10998
- どういたいしつりょう: 208.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.048
- ふってん: 313.8°Cat760mmHg
- フラッシュポイント: 134.5°C
- 屈折率: 1.518
- PSA: 35.53
- LogP: 2.68660
3-Ethoxy-2-propoxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-09140-2.5g |
3-ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 2.5g |
$558.0 | 2023-10-28 | |
Enamine | EN300-09140-10.0g |
3-ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 10g |
$1224.0 | 2023-05-01 | |
Enamine | EN300-09140-0.5g |
3-ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 0.5g |
$197.0 | 2023-10-28 | |
TRC | E676830-100mg |
3-Ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 100mg |
$ 95.00 | 2022-06-05 | ||
Enamine | EN300-09140-0.25g |
3-ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 0.25g |
$105.0 | 2023-10-28 | |
Aaron | AR00022Z-100mg |
Benzaldehyde, 3-ethoxy-2-propoxy- |
100256-89-1 | 95% | 100mg |
$126.00 | 2025-01-20 | |
Aaron | AR00022Z-5g |
Benzaldehyde, 3-ethoxy-2-propoxy- |
100256-89-1 | 95% | 5g |
$1160.00 | 2024-05-20 | |
Aaron | AR00022Z-2.5g |
Benzaldehyde, 3-ethoxy-2-propoxy- |
100256-89-1 | 95% | 2.5g |
$793.00 | 2025-01-20 | |
A2B Chem LLC | AA01599-500mg |
3-Ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 500mg |
$243.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4674-1.0g |
3-ethoxy-2-propoxybenzaldehyde |
100256-89-1 | 95% | 1.0g |
¥1227.0000 | 2024-07-29 |
3-Ethoxy-2-propoxybenzaldehyde 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
3-Ethoxy-2-propoxybenzaldehydeに関する追加情報
Introduction to 3-Ethoxy-2-propoxybenzaldehyde (CAS No. 100256-89-1)
3-Ethoxy-2-propoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 100256-89-1, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of aromatic aldehydes, characterized by the presence of aldehyde functional groups and ether side chains. Its unique structural features make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The molecular structure of 3-Ethoxy-2-propoxybenzaldehyde consists of a benzene ring substituted with an ethoxy group at the 3-position and a propoxy group at the 2-position, along with an aldehyde group at the 1-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are exploited in various chemical transformations. The presence of both ethoxy and propoxy groups enhances its reactivity, making it a versatile building block for constructing more complex scaffolds.
In recent years, 3-Ethoxy-2-propoxybenzaldehyde has been extensively studied for its potential applications in drug discovery. One of the most compelling areas of research involves its use as a precursor in the synthesis of heterocyclic compounds. Heterocycles are known for their broad spectrum of biological activities and are prevalent in many pharmacologically active molecules. The aldehyde functionality in 3-Ethoxy-2-propoxybenzaldehyde allows for facile condensation reactions with various nucleophiles, facilitating the construction of nitrogen-containing heterocycles such as pyrazoles, triazoles, and pyrimidines.
Recent studies have highlighted the utility of 3-Ethoxy-2-propoxybenzaldehyde in the development of novel antiviral agents. The structural motif present in this compound exhibits promising interactions with viral enzymes, making it a viable candidate for inhibiting viral replication. For instance, researchers have demonstrated that derivatives of 3-Ethoxy-2-propoxybenzaldehyde can effectively disrupt viral protease activity, which is crucial for viral maturation and assembly. These findings underscore the importance of this compound in combating emerging viral infections.
Another area where 3-Ethoxy-2-propoxybenzaldehyde has shown significant promise is in the field of anticancer research. The ability to modify its structure allows chemists to explore diverse pharmacophores that can interact with cancer-specific targets. Preliminary studies indicate that certain derivatives of 3-Ethoxy-2-propoxybenzaldehyde exhibit inhibitory effects on kinases and other enzymes overexpressed in tumor cells. By leveraging its reactive sites, researchers aim to develop small-molecule inhibitors that can selectively inhibit cancer cell proliferation while minimizing toxicity to healthy cells.
The synthesis of 3-Ethoxy-2-propoxybenzaldehyde typically involves multi-step organic transformations starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to construct the desired ether-substituted benzene ring system efficiently. These synthetic approaches not only highlight the versatility of 3-Ethoxy-2-propoxybenzaldehyde but also contribute to the broader toolkit available for medicinal chemists.
The chemical properties of 3-Ethoxy-2-propoxybenzaldehyde, including its solubility, stability, and reactivity, have been thoroughly characterized. Its solubility profile suggests compatibility with both polar and non-polar solvents, which is advantageous for various synthetic applications. Additionally, its stability under standard storage conditions ensures long-term viability for industrial and research purposes.
In conclusion,3-Eth oxy - 2 - prop oxy benzal de hyde (CAS No. 100256 - 89 - 1) is a multifaceted compound with substantial potential in pharmaceutical research and drug development. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a cornerstone in modern medicinal chemistry.
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